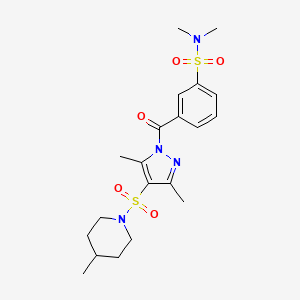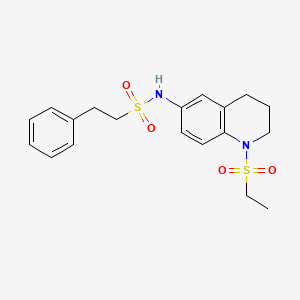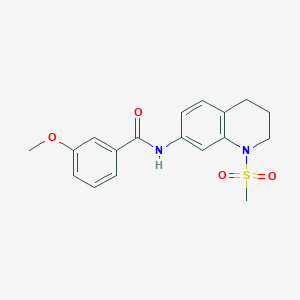
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.
Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the tetrahydroquinoline ring through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The tetrahydroquinoline ring and methoxybenzamide moiety may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-2,4-dimethoxybenzamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-4-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)propane-1-sulfonamide
Uniqueness
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-3-5-14(11-16)18(21)19-15-9-8-13-6-4-10-20(17(13)12-15)25(2,22)23/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,19,21) |
InChIキー |
VLPVARFRCGEZLD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


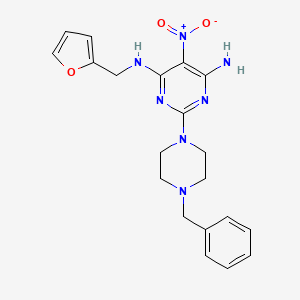
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11262320.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11262322.png)
![N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]butanamide](/img/structure/B11262324.png)
![9-ethyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11262329.png)
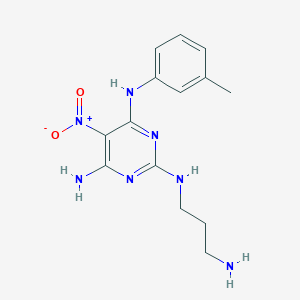
![3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11262346.png)
![2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11262355.png)
![4-chloro-N-{2-[6-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B11262363.png)

![ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11262374.png)
